N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
Description
The compound N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide features a 1,3-thiazol-2-yl core substituted with a (2,5-dichlorophenyl)methyl group at position 5 and a 2-(2-methoxyphenoxy)acetamide moiety at position 2. This structure combines electron-withdrawing (dichlorophenyl) and electron-donating (methoxyphenoxy) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-25-16-4-2-3-5-17(16)26-11-18(24)23-19-22-10-14(27-19)9-12-8-13(20)6-7-15(12)21/h2-8,10H,9,11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACMBWXHGKUHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiazole ring and a dichlorophenyl group. Its molecular formula is , with a molecular weight of approximately 396.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H15Cl2N2O3S |
| Molecular Weight | 396.29 g/mol |
| Melting Point | Not available |
| Solubility | Not available |
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity. In vitro studies have reported that thiazole derivatives possess effective antibacterial properties against various strains of bacteria, including resistant strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that thiazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thereby reducing inflammation in various models .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. The presence of the thiazole ring is critical for its antitumor and antimicrobial activities. Modifications in the substituents on the aromatic rings have been shown to enhance or diminish these activities.
Key Findings from SAR Studies
- Thiazole Ring : Essential for biological activity; modifications can lead to varied potency.
- Dichlorophenyl Group : Enhances lipophilicity and cellular uptake.
- Methoxyphenoxy Moiety : Contributes to anti-inflammatory properties.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antitumor Efficacy : A study on a series of thiazole derivatives showed that this compound significantly inhibited proliferation in breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range .
- Antimicrobial Testing : In a recent antimicrobial susceptibility test against Staphylococcus aureus and E. coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Mechanism : In vivo studies demonstrated that administration of this compound reduced edema in carrageenan-induced paw edema models in rats, suggesting potent anti-inflammatory activity .
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | Low micromolar range | Induction of apoptosis and inhibition of cell proliferation via MAPK/ERK and PI3K/Akt pathways |
| A549 (lung cancer) | Moderate | Cell cycle arrest and apoptosis |
| HeLa (cervical cancer) | Moderate | Inhibition of tumor growth |
These findings suggest that the compound's thiazole moiety plays a crucial role in its antitumor activity, potentially through interactions with key signaling pathways involved in cell growth and survival.
Antimicrobial Activity
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide has also shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including resistant strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | Comparable to standard antibiotics | Disruption of bacterial cell membranes |
| Escherichia coli | Comparable to standard antibiotics | Inhibition of essential metabolic pathways |
The compound's mechanism appears to involve the disruption of bacterial cell integrity and interference with metabolic functions.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes:
| Inflammatory Marker | Effect |
|---|---|
| COX-2 | Inhibition |
| iNOS | Inhibition |
In vivo studies demonstrated that administration of this compound reduced edema in carrageenan-induced paw edema models in rats, indicating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Thiazole Ring : Essential for biological activity; modifications can enhance or diminish potency.
- Dichlorophenyl Group : Enhances lipophilicity and cellular uptake.
- Methoxyphenoxy Moiety : Contributes to anti-inflammatory properties.
Case Studies
Several case studies have been conducted to further explore the efficacy of this compound:
- Antitumor Efficacy : A study on thiazole derivatives indicated that this compound significantly inhibited proliferation in MCF-7 breast cancer cells with an IC50 value in the low micromolar range.
- Antimicrobial Testing : In antimicrobial susceptibility tests against Staphylococcus aureus and E. coli, the compound exhibited MICs comparable to standard antibiotics.
- Anti-inflammatory Mechanism : In vivo studies showed that administration reduced edema in rat models, suggesting potent anti-inflammatory activity.
Chemical Reactions Analysis
Amidation Reactions
The acetamide group (R-NH-CO-) is prone to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines. For example:
Phenoxy Ether Stability
The 2-methoxyphenoxy group (OCH₂C₆H₄OCH₃) is stable under most conditions but may undergo cleavage under strong acidic or basic conditions due to ether bond sensitivity.
COX-II Inhibition Mechanism
Structural analogs like THZD1 and THZD2 (from ACS research ) demonstrate COX-II inhibition by interacting with key residues (e.g., His75, Ser339, Arg499). The p-sulfamoylphenylamino moiety in these compounds fits into the COX-II secondary pocket, enabling hydrogen bonding. While the exact compound in the query lacks direct data, its dichlorophenyl and phenoxy groups may modulate selectivity or potency.
Cytotoxicity and Therapeutic Index
Compounds with amide groups (e.g., NHC2 ) often exhibit lower ulcerogenic effects compared to carboxylic acid analogs (e.g., NHC1 ), suggesting the acetamide group in the target compound may improve tolerability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ in core heterocycles, substituents, and functional groups. Key examples include:
Key Observations :
- Core Heterocycle : The 1,3-thiazol-2-yl core in the target compound may enhance metabolic stability compared to 1,3,4-thiadiazole derivatives (e.g., 5k) .
- Substituent Effects : The 2,5-dichlorophenyl group likely increases lipophilicity and binding affinity to hydrophobic enzyme pockets, similar to AGK2’s dichlorophenyl motif .
Pharmacological Activity
While pharmacological data for the target compound are unavailable, analogs provide context:
- AGK2 () : A sirtuin 2 inhibitor with broad-spectrum anti-infective activity. The dichlorophenyl group is critical for target engagement .
- N-[(2,4-Dichlorophenyl)methyl]acetamide () : Exhibits anticonvulsant activity, suggesting dichlorophenylacetamides may interact with central nervous system targets .
Q & A
Q. What alternative techniques validate crystallinity when X-ray diffraction fails?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
